2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
2-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5/c1-2-5-18(6-3-1)17-23-11-7-19(8-12-23)24-13-15-25(16-14-24)20-21-9-4-10-22-20/h1-6,9-10,19H,7-8,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRYFNXJOMEAMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=CC=N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzylpiperidine: The starting material, 4-benzylpiperidine, can be synthesized by catalytic hydrogenation of 4-benzylpyridine.
Formation of Piperazine Derivative: The benzylpiperidine is then reacted with piperazine to form 4-(1-benzylpiperidin-4-yl)piperazine.
Coupling with Pyrimidine: The final step involves coupling the piperazine derivative with a pyrimidine ring under suitable reaction conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine or piperazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways . For example, it has been studied as an acetylcholinesterase inhibitor, which could be beneficial in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Key Observations
Melting Points: Compounds with rigid substituents (e.g., sulfonyl groups in ) exhibit higher melting points (289–291°C) due to stronger crystal packing, whereas flexible alkyl chains (e.g., propyl in ) result in lower melting points (150–151°C).
Synthetic Accessibility :
- Yields for piperazine-pyrimidine derivatives range from 75% to 87% (), suggesting efficient synthetic routes. The target compound may be synthesized via nucleophilic substitution between 2-chloropyrimidine and 1-benzylpiperidin-4-ylpiperazine.
Pharmacological Diversity :
Structural and Crystallographic Insights
Biological Activity
2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₂H₁₄N₄
- Molecular Weight : 228.26 g/mol
- CAS Number : 876667-59-3
The structure includes a pyrimidine core linked to a piperazine moiety, which is further substituted with a benzylpiperidine group. This unique configuration is crucial for its interaction with various biological targets.
Research indicates that this compound exhibits significant affinity for several neurotransmitter receptors, particularly sigma receptors. A study demonstrated that derivatives of similar structures showed high affinity for sigma1 receptors, with Ki values as low as 3.90 nM, indicating potent binding capabilities .
Table 1: Affinity Data for Related Compounds
| Compound Name | Sigma1 Ki (nM) | Sigma2 Ki (nM) |
|---|---|---|
| Compound A | 3.90 | 240 |
| Compound B | 5.50 | 210 |
| Compound C | 8.20 | 300 |
Antiproliferative Activity
The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it demonstrated notable antiproliferative effects against human breast cancer cells (MDA-MB-231 and MCF-7) with IC₅₀ values ranging from 19.9 to 75.3 µM . This suggests potential therapeutic applications in oncology.
Neuroprotective Effects
In addition to its anticancer properties, the compound has been evaluated for neuroprotective effects. Its interaction with muscarinic receptors has been highlighted as a potential pathway for treating neurological disorders . Specifically, it acts as an antagonist at muscarinic receptor M4, which is implicated in various neurodegenerative diseases.
Study on Sigma Receptor Interaction
A detailed study focused on the interaction of benzylpiperidine derivatives with sigma receptors revealed that modifications to the piperazine ring significantly influenced receptor affinity and selectivity. The study utilized quantitative structure-activity relationship (QSAR) models to predict biological activity based on structural variations .
Cancer Cell Line Evaluation
Another research effort evaluated the antiproliferative effects of the compound on several cancer cell lines, confirming its ability to inhibit cell growth effectively. The findings indicated that the compound's structure allows it to interact favorably with cellular targets involved in proliferation pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]pyrimidine, and how can reaction conditions be optimized for higher yields?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-(piperazin-1-yl)pyrimidine with a benzylpiperidine derivative under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) is a standard approach. Optimization includes controlling temperature (70–100°C), using catalytic bases (e.g., K₂CO₃), and purifying via column chromatography or recrystallization to achieve >85% purity . Reaction time and stoichiometric ratios (e.g., 1:1.2 for amine:electrophile) are critical for yield improvement .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and integration ratios (e.g., aromatic protons at δ 6.5–8.3 ppm for pyrimidine and benzyl groups) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected within 0.001 Da accuracy) .
- X-ray Crystallography: Resolves stereochemistry and bond angles; software like SHELXL or OLEX2 refines crystal structures .
Advanced Research Questions
Q. How can researchers resolve structural ambiguities in this compound using X-ray crystallography, and what software tools are recommended?
- Single-crystal X-ray diffraction (SCXRD) is ideal for resolving ambiguities. For example, orthorhombic crystal systems (e.g., space group Pccn) with unit cell parameters (a = 21.3 Å, b = 18.6 Å, c = 7.5 Å) are analyzed using SHELXL for refinement (R-factor < 0.04) . OLEX2 integrates data processing, visualization, and hydrogen-bonding analysis (e.g., C–H···π interactions) .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives in target engagement studies?
- Substituent Variation: Compare analogs with halogens (e.g., Br vs. Cl at the benzyl position) to assess potency changes. For example, bromobutyl groups enhance receptor binding affinity due to increased hydrophobicity .
- Biological Assays: Use enzyme inhibition assays (e.g., PI3Kα IC₅₀) or receptor-binding studies (e.g., 5-HT₁A receptor selectivity) to correlate structural features with activity .
Q. How can conflicting data regarding the biological activity of similar piperazine-pyrimidine derivatives be methodologically addressed?
- Dose-Response Curves: Validate discrepancies using standardized assays (e.g., fixed ATP concentrations in kinase assays) .
- Comparative SAR Studies: Systematically test derivatives under identical conditions. For instance, a methyl substituent on the pyrimidine ring may reduce solubility, explaining lower in vivo efficacy despite high in vitro activity .
Q. What in silico methods are utilized to predict binding affinity and selectivity towards biological targets?
- Molecular Docking: Tools like AutoDock Vina simulate binding poses in target pockets (e.g., PI3K catalytic site). Key interactions include hydrogen bonds with pyrimidine N atoms and hydrophobic contacts with benzyl groups .
- Pharmacophore Modeling: Identify critical features (e.g., aromatic rings, hydrogen-bond acceptors) using software like Schrödinger’s Phase. Validate predictions with experimental IC₅₀ values .
Data Contradiction Analysis
Q. How should researchers interpret conflicting crystallographic data on bond angles or torsion angles in derivatives?
- Cross-validate using multiple datasets (e.g., compare independent SCXRD analyses). For example, a torsion angle discrepancy of ±5° in the piperazine ring may arise from crystal packing effects, which can be resolved via Hirshfeld surface analysis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
